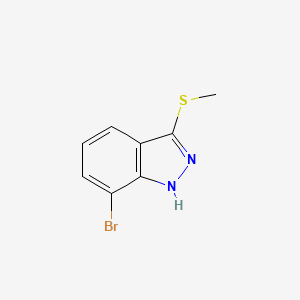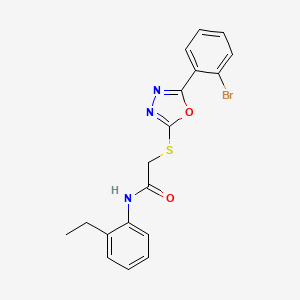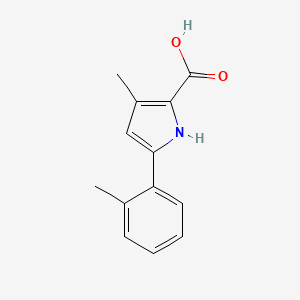
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methyl group at the third position, an ortho-tolyl group at the fifth position, and a carboxylic acid group at the second position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with o-toluidine in the presence of a dehydrating agent can lead to the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 3-methyl-5-(o-tolyl)-1H-pyrrole-2-methanol.
科学研究应用
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductive polymers or dyes.
作用机制
The mechanism of action of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Similar Compounds:
- 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
- 3-Methyl-5-(p-tolyl)-1H-pyrrole-2-carboxylic acid
- 3-Methyl-5-(m-tolyl)-1H-pyrrole-2-carboxylic acid
Comparison: Compared to similar compounds, this compound is unique due to the specific positioning of the methyl and ortho-tolyl groups. This structural arrangement can influence its chemical reactivity, physical properties, and biological activities. For instance, the ortho-tolyl group may introduce steric hindrance, affecting the compound’s ability to undergo certain reactions or interact with biological targets.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
3-methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-5-3-4-6-10(8)11-7-9(2)12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
InChI 键 |
IIYUPFWNJDSVQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C(N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


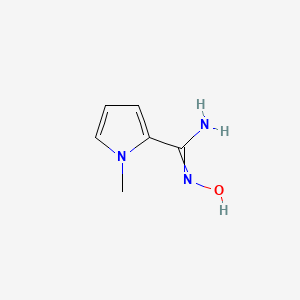
![6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11774944.png)

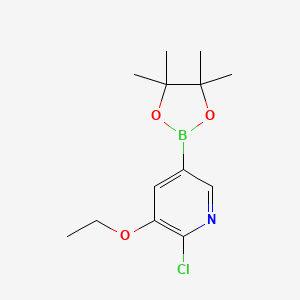
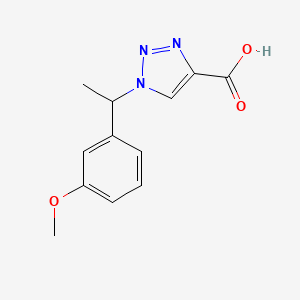
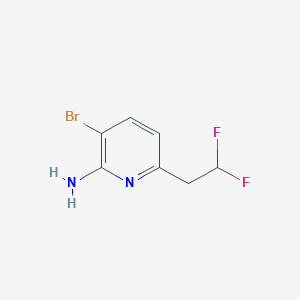

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)


